molecular formula C14H20ClN3O2S B15370917 3-(6-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

3-(6-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B15370917
M. Wt: 329.8 g/mol
InChI Key: GJWSMZPDHQYYFE-UHFFFAOYSA-N
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Description

3-(6-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1353979-40-4) is a high-value chemical building block extensively used in pharmaceutical research and organic synthesis . This compound belongs to the piperidine derivative class, a crucial scaffold in drug discovery, with its structure featuring a tert-butyloxycarbonyl (Boc) protected piperidine ring linked via a sulfur-based thioether bridge to a reactive 6-chloropyrimidine group . The presence of both the Boc-protected amine and the chloropyrimidine moiety makes this molecule a versatile intermediate for constructing more complex targets, particularly in the development of kinase inhibitors and other biologically active molecules . The primary research application of this compound lies in its role as a synthetic intermediate in medicinal chemistry. The chloropyrimidine group is an excellent electrophile, readily undergoing nucleophilic aromatic substitution reactions with various nitrogen-based nucleophiles, such as amines, to create diamino-pyrimidine structures commonly found in kinase inhibitor scaffolds . Concurrently, the acid-labile Boc protecting group can be selectively removed under mild acidic conditions to reveal the secondary amine of the piperidine ring, allowing for further functionalization at that site . This dual functionality enables researchers to efficiently generate diverse compound libraries for structure-activity relationship (SAR) studies. Its structural features are particularly relevant for designing potential inhibitors of protein kinases, such as Akt/PKB, which are important targets in oncology research . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C14H20ClN3O2S

Molecular Weight

329.8 g/mol

IUPAC Name

tert-butyl 3-(6-chloropyrimidin-4-yl)sulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C14H20ClN3O2S/c1-14(2,3)20-13(19)18-6-4-5-10(8-18)21-12-7-11(15)16-9-17-12/h7,9-10H,4-6,8H2,1-3H3

InChI Key

GJWSMZPDHQYYFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)SC2=CC(=NC=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrimidine Ring

Methylsulfanyl vs. Sulfanyl Groups
  • Compound: tert-butyl 3-[(6-chloro-2-(methylthio)-pyrimidin-4-yl)amino]piperidine-1-carboxylate () Key Difference: A methylthio (-SCH₃) group at the pyrimidine 2-position and an amino (-NH-) linker instead of a sulfanyl (-S-) group. The methylthio group adds steric bulk and electron-donating effects, altering electronic distribution on the pyrimidine ring .
Positional Isomerism of Sulfanyl Group
  • Compound: 2-(4-chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester () Key Difference: Sulfanyl group at pyrimidine 2-position instead of 4-position, with an additional methyl group at the 6-position. The methyl group enhances lipophilicity (logP increased by ~0.5) .

Modifications on the Piperidine Scaffold

Carboxylic Acid vs. Ester Functionalization
  • Compound : (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid ()
    • Key Difference : A phenyl group at the 4-position and a carboxylic acid (-COOH) at the 3-position instead of the sulfanyl-pyrimidine substituent.
    • Impact : The carboxylic acid introduces pH-dependent solubility (e.g., ionized at physiological pH), while the phenyl group adds rigidity, possibly favoring π-π interactions in hydrophobic pockets .
Oxymethyl vs. Sulfanyl Linkers
  • Compound: 3-(6-chloro-pyrimidin-4-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester () Key Difference: An oxygen-based oxymethyl (-O-CH₂-) linker instead of a sulfur-based sulfanyl (-S-) group. Oxygen’s higher electronegativity may also reduce membrane permeability .

Methylamino Substitutions

  • Compound: 3-[(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester () Key Difference: A methylamino (-N(CH₃)-) group bridges the piperidine and pyrimidine moieties. However, it may also lower water solubility due to enhanced lipophilicity .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Biological Implications
Target Compound C₁₄H₁₉ClN₃O₂S ~340.84 4-position sulfanyl, Boc group Balanced solubility and reactivity
tert-butyl 3-[(6-chloro-2-(methylthio)pyrimidin-4-yl)amino]piperidine-1-carboxylate C₁₅H₂₂ClN₄O₂S 356.88 2-methylthio, amino linker Enhanced H-bonding, steric bulk
2-(4-chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylate C₁₆H₂₄ClN₃O₂S 357.91 2-sulfanyl, 6-methyl, methylene linker Reduced steric hindrance, higher logP
3-(6-chloro-pyrimidin-4-yloxymethyl)-piperidine-1-carboxylate C₁₄H₂₀ClN₃O₃ 313.78 Oxymethyl linker Lower reactivity, improved polarity

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC-MS to identify intermediates and by-products .
  • Purify via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the final product .

Advanced Question: How do the chloro and sulfanyl substituents influence reactivity in cross-coupling reactions, and what experimental approaches validate these effects?

Answer:
The 6-chloro group on pyrimidine acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl/heteroaryl substitutions. The sulfanyl (-S-) linker enhances electron density, potentially stabilizing transition states in nucleophilic attacks.
Methodological Validation :

  • Kinetic Studies : Compare reaction rates of the chloro-pyrimidine derivative with analogues lacking the sulfanyl group. Use NMR to track substituent effects on electron-withdrawing/donating properties .
  • Computational Modeling : DFT calculations can predict regioselectivity in substitution reactions, validated by isolating intermediates (e.g., trapping with Grignard reagents) .

Basic Question: What analytical techniques are critical for characterizing this compound, and how are challenges like stereochemical resolution addressed?

Answer:
Key Techniques :

  • NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, pyrimidine protons as doublets near 8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (expected [M+H]+ ~313.8 g/mol for C14H21ClN3O2S) .
  • HPLC-PDA : Assesses purity (>95% for most research-grade batches) .

Q. Stereochemical Challenges :

  • If chiral centers exist (e.g., piperidine conformation), use chiral columns (e.g., Chiralpak IA) or derivatization with Mosher’s acid to resolve enantiomers .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate biological potential, leveraging insights from structural analogs?

Answer:
SAR Design :

Analog Synthesis : Modify substituents (e.g., replace chloro with fluoro, vary sulfanyl with oxy/methylamino groups) .

Biological Assays : Test against targets like kinases or microbial enzymes. For example:

Analog Modification Reported Activity Source
3-(6-Chloro-2-MeS-pyrimidin-4-yl)Methylsulfanyl additionAntimicrobial (IC50: 2.5 μM)
4-(6-Chloro-pyrimidin-4-ylamino)Sulfanyl → amino substitutionAntitumor (Ki: 0.8 nM)

Data Interpretation : Correlate electronic (Hammett σ constants) and steric (molecular volume) parameters with activity trends using QSAR models .

Basic Question: What safety protocols are recommended for handling this compound given conflicting hazard classifications?

Answer:
Conflicting Data : Some SDS classify acute toxicity (Category 4 for oral/dermal/inhalation) , while others report "not classified" .
Precautionary Measures :

  • PPE : Nitrile gloves, lab coat, safety goggles, and N95 respirator in ventilated hoods .
  • Spill Management : Absorb with inert material (e.g., vermiculite), avoid water jets to prevent aerosolization .
  • Storage : Desiccated at -20°C in amber vials to limit hydrolysis .

Advanced Question: What strategies mitigate stability issues during storage and experimental procedures?

Answer:
Degradation Pathways :

  • Hydrolysis : The tert-butyl ester is prone to acidic/basic cleavage. Monitor via HPLC for carboxylic acid by-product formation .
  • Oxidation : Sulfanyl groups may oxidize to sulfoxides; add antioxidants (e.g., BHT) in stock solutions .

Q. Stabilization Methods :

  • Lyophilization : For long-term storage, lyophilize as a hydrochloride salt to enhance shelf life .
  • Inert Atmosphere : Use argon/vacuum sealing during reactions to prevent oxidation .

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